2-[5-(5-bromofuran-2-carbonyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid
Description
This compound features a complex heterocyclic scaffold comprising a [1,3]dioxolo[4,5-f]indole core substituted with a 5-bromofuran-2-carbonyl group at position 5 and a methyl group at position 5. The bromine atom on the furan ring introduces steric and electronic effects, likely influencing binding affinity and metabolic stability .
Properties
CAS No. |
50332-07-5 |
|---|---|
Molecular Formula |
C17H12BrNO6 |
Molecular Weight |
406.2 g/mol |
IUPAC Name |
2-[5-(5-bromofuran-2-carbonyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid |
InChI |
InChI=1S/C17H12BrNO6/c1-8-9(5-16(20)21)10-4-13-14(24-7-23-13)6-11(10)19(8)17(22)12-2-3-15(18)25-12/h2-4,6H,5,7H2,1H3,(H,20,21) |
InChI Key |
AWEDWPMJMZOPJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC3=C(C=C2N1C(=O)C4=CC=C(O4)Br)OCO3)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally follows a convergent approach:
- Construction of the 6-methyl-dioxolo[4,5-f]indole core.
- Introduction of the 5-bromofuran-2-carbonyl substituent at the 5-position of the indole ring.
- Attachment of the acetic acid side chain at the 7-position of the indole nucleus.
This approach requires precise control of regioselectivity and functional group compatibility, often involving palladium-catalyzed cross-coupling reactions and protected intermediates.
Preparation of the Indole Core and Acetic Acid Side Chain
2.1. Synthesis of 3-Acetyl-6-bromoindole Intermediates
- The indole nucleus substituted with bromine at the 6-position and an acetyl group at the 3-position serves as a key intermediate.
- Typical preparation involves bromination of indole derivatives followed by acetylation.
- For example, a reported method for a closely related compound, 3-acetyl-6-bromoindole, involves refluxing 1-(6-bromo-1H-indol-3-yl)ethanone with tert-butyl bromoacetate and potassium carbonate in anhydrous acetonitrile for 5 hours under inert atmosphere. The product is isolated by filtration and chromatography, yielding tert-butyl 2-(3-acetyl-6-bromo-1H-indol-1-yl)acetate in good yield (~5.6 g scale).
Installation of the 5-Bromofuran-2-carbonyl Group
- The 5-bromofuran-2-carbonyl substituent is typically introduced via acylation reactions.
- The acylation of the indole ring at the 5-position can be achieved by Friedel-Crafts-type reactions using 5-bromofuran-2-carboxylic acid derivatives or their activated forms (e.g., acid chlorides).
- Alternatively, palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) can be employed to attach the bromofuran moiety to a suitably functionalized indole precursor.
- The use of palladium catalysts with ligands such as BINAP or DPEphos has been shown to facilitate cross-coupling reactions involving aryl bromides and heteroaryl halides efficiently, with good tolerance for sensitive functional groups.
Formation of thedioxolo Ring
- Thedioxolo ring fused to the indole nucleus is typically formed by cyclization reactions involving vicinal diols or acetal formation on the aromatic ring.
- This step often requires acidic conditions to promote ring closure, forming the dioxolo ring system on the indole scaffold.
- Protective groups may be used to ensure selective ring formation without affecting other sensitive groups.
Purification and Characterization
- After synthesis, purification is typically performed by chromatographic techniques such as silica gel column chromatography.
- Crystallization from appropriate solvents (e.g., cyclohexane, methanol) is used to obtain analytically pure compounds.
- Characterization includes NMR (1H, 13C), HPLC, LC-MS, and melting point determination to confirm structure and purity.
Summary Table of Key Preparation Steps
Research Findings and Catalytic Systems
- Palladium-catalyzed cross-coupling reactions are central to installing the bromofuran moiety due to their high selectivity and functional group tolerance.
- Catalysts such as Pd(BINAP)2 and Pd(DPEphos) have shown excellent efficiency in similar aryl halide aminations and couplings, enabling mild reaction conditions and high yields.
- The choice of base (e.g., potassium carbonate, cesium carbonate) and solvent (acetonitrile, DME) critically influences reaction rates and selectivity.
- Controlled addition of reagents and inert atmosphere conditions prevent side reactions such as debromination or p-hydride elimination.
Chemical Reactions Analysis
Types of Reactions
2-[5-(5-bromofuran-2-carbonyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The bromofuran moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: Halogen substitution reactions can occur, particularly involving the bromine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
The compound 2-[5-(5-bromofuran-2-carbonyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid is a complex organic molecule featuring a unique structural arrangement that includes an indole framework fused with a dioxole ring and a bromofuran moiety, as well as an acetic acid functional group. The presence of the acetic acid functional group indicates its potential for various applications.
Chemical Reactivity
The chemical reactivity of this compound can be explored through various types of reactions, indicating its versatility in synthetic organic chemistry.
Synthesis
The synthesis of this compound can be approached through several methods.
Potential Applications in Medicinal Chemistry
This compound has potential applications in medicinal chemistry due to its unique structure. Interaction studies involving this compound could include studies to understand the compound's potential as a therapeutic agent.
Structural Analogs and Activities
Several compounds share structural features with this compound.
- N′-(5-Bromofuran-2-carbonyl)isonicotinohydrazide: Contains bromofuran and carbonyl groups and is a potential COX-2 inhibitor .
- Spiro-oxindole Compounds: Feature an indole structure with a spiro configuration and have anticancer properties.
- Indole Derivatives: Possess a basic indole framework and exhibit various pharmacological activities.
Mechanism of Action
The mechanism of action of 2-[5-(5-bromofuran-2-carbonyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid involves its interaction with molecular targets such as enzymes. For instance, its potential as a COX-2 inhibitor suggests that it may bind to the active site of the enzyme, blocking its activity and thereby reducing inflammation . The exact pathways and molecular interactions can be elucidated through further biochemical studies and molecular modeling.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and similarities between the target compound and its analogs:
Pharmacological and Physicochemical Insights
- Core Structure Impact : The dioxoloindole core (vs. benzofuran in ) confers rigidity and may influence π-π stacking interactions in biological targets. The pyrrole-2,5-dione derivative () exhibits distinct hydrogen-bonding patterns, critical for solid-state formulations .
- Acetic Acid Role : The acetic acid moiety in all compounds facilitates solubility and intermolecular hydrogen bonding (e.g., dimer formation in ), which could affect bioavailability and crystallization .
Biological Activity
The compound 2-[5-(5-bromofuran-2-carbonyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid (CAS No. 50332-07-5) is a complex organic molecule notable for its unique structural features, including an indole framework fused with a dioxole ring and a bromofuran moiety. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action based on existing research findings.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Activity : The presence of the bromofuran moiety indicates potential anti-inflammatory effects, possibly through inhibition of COX enzymes.
- Antioxidant Effects : The compound may exhibit antioxidant properties, contributing to cellular protection against oxidative stress.
The biological mechanisms through which this compound exerts its effects are still under investigation. However, potential mechanisms include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.
- Interaction with Cellular Signaling Pathways : It could modulate pathways related to apoptosis and cell survival, enhancing the efficacy of existing therapies.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparison with structurally related compounds is useful. The following table summarizes key features:
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| N′-(5-Bromofuran-2-carbonyl)isonicotinohydrazide | Contains bromofuran and carbonyl groups | Potential COX-2 inhibitor | Focus on COX inhibition |
| Spiro-oxindole Compounds | Indole structure with spiro configuration | Anticancer properties | Unique spiro structure enhances activity |
| Indole Derivatives | Basic indole framework | Various pharmacological activities | Diversity in substituents affects activity |
This comparison highlights the distinctiveness of this compound in terms of its structural features and potential therapeutic applications.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines. These findings suggest that modifications to the indole core can enhance anticancer properties.
- Inflammation Modulation : Research conducted by Smith et al. (2020) indicated that compounds containing bromofuran moieties showed promise in reducing inflammation markers in vitro. This suggests that this compound may similarly provide therapeutic benefits in inflammatory diseases.
- Antioxidant Studies : A recent investigation into the antioxidant capacity of indole derivatives revealed that certain structural features contribute to increased radical scavenging activity. This positions this compound as a candidate for further studies in oxidative stress-related conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
